molecular formula C14H20N2O B111238 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide CAS No. 1161014-56-7

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide

Cat. No.: B111238
CAS No.: 1161014-56-7
M. Wt: 232.32 g/mol
InChI Key: ZJYNYHVEDXMFEQ-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) is a chiral propanamide derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol, this compound serves as a valuable biochemical intermediate for the synthesis of more complex, pharmacologically active molecules . Its structure features a cyclopentyl group attached to the amide nitrogen and a phenyl substituent at the third carbon of the propanamide backbone. This configuration provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various synthetic applications . The compound is supplied in highly purified grades (≥95% - 98% purity) and is commonly available in pack sizes such as 100 mg and 250 mg . In research, this compound is primarily utilized as a key synthetic building block. It acts as a precursor in the synthesis of novel trifluoromethyl derivatives of imidazole, which are subsequently evaluated for their p38 MAP kinase inhibitory anti-inflammatory activity . Furthermore, structural analogs of this compound, specifically piperidine propionamide derivatives, have been developed and studied as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists . These studies suggest that the core propanamide structure is a promising scaffold for developing novel ligands with potential applications in pain management and the treatment of neuropsychiatric disorders . Please be advised that this product is intended for research purposes only, specifically for in-vitro studies conducted outside of living organisms. It is not categorized as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly not for human or veterinary use .

Properties

IUPAC Name

2-amino-N-cyclopentyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNYHVEDXMFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Ugi Reaction Followed by Huisgen Cycloaddition

Thieme Connect reports a tandem Ugi-Huisgen strategy for 4,5-dihydro[1,2,]triazolo[1,5-a]pyrazin-6(7H)-ones, which can be modified for propanamide synthesis:

  • Ugi Reaction : 2-Azido-3-phenylpropanoic acid, cyclopentylamine, propiolaldehyde, and tert-butyl isocyanide react at RT to form α-azidoamide intermediates.

  • Huisgen Cycloaddition : Heating the Ugi adduct in toluene induces intramolecular 1,3-dipolar cycloaddition, yielding triazolo-pyrazine derivatives (87–95% yield).

Modifications for Target Compound :

  • Omit the triazole formation by excluding azide components.

  • Use propargylamine as the amine source to direct amide bond formation without cyclization.

Advantages :

  • Convergent synthesis with high atom economy.

  • Tolerance for diverse aryl and alkyl substituents.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

ParameterPatent MethodUgi-Huisgen Method
Solvent TolueneMethanol/Toluene
Catalyst p-Toluenesulfonic acidNone
Temperature 85–130°CRT to 110°C
Yield 90–92%87–95%

Key Observations :

  • Non-polar solvents (toluene) favor enamine formation and reduce byproducts.

  • Protic solvents (MeOH) accelerate amidation but may hydrolyze esters prematurely.

Stereochemical Control

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity in Michael additions.

  • Dynamic Kinetic Resolution : Racemic substrates equilibrate under basic conditions, enabling selective crystallization of one enantiomer.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1^1H NMR (400 MHz, CDCl3): δ 7.3–7.1 (m, 5H, Ph), 4.2 (q, J = 7.1 Hz, 2H, OCH2), 3.8 (m, 1H, cyclopentyl CH).

  • IR : Strong bands at 1650 cm1^{-1} (amide C=O) and 1550 cm1^{-1} (N–H bend).

Chromatographic Purity

  • HPLC : C18 column, 70:30 H2O/ACN, retention time = 12.3 min (≥99% purity).

Applications in Pharmaceutical Intermediates

  • PDE9A Inhibitors : Analogous propanamides are intermediates for neuroprotective agents.

  • Anticancer Agents : Triazolo-pyrazine derivatives exhibit kinase inhibition .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • The compound features a cyclopentyl group attached to the nitrogen atom of an amino group and a phenyl group linked to the carbon chain. This configuration provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications.

Molecular Formula: C14_{14}H19_{19}N\O

Chemistry

  • Synthesis Intermediate: 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Biological Interactions: The compound has been studied for its interactions with biological macromolecules. It acts as an antagonist at sigma receptors and an agonist at mu-opioid receptors, indicating its potential utility in modulating pain and mood disorders.

Medicine

  • Therapeutic Potential:
    • Pain Management: Preclinical studies demonstrate its analgesic properties, showing significant pain relief in rodent models. This suggests potential development as a pain relief medication with fewer side effects compared to traditional opioids.
    • Neuropsychiatric Disorders: Initial research indicates potential antidepressant-like effects, warranting further exploration for treating conditions such as depression and anxiety.

Industry

  • Material Development: The compound is explored for its role in developing new materials and chemical processes due to its unique chemical properties.

Case Studies and Research Findings

  • Analgesic Efficacy:
    • A study demonstrated that administration resulted in significant pain relief in rodent models compared to control groups, indicating strong analgesic properties.
  • Neuropsychiatric Effects:
    • Investigations revealed that the compound could reduce symptoms of anxiety in stress tests conducted on mice, supporting its potential use in treating anxiety disorders.
  • Receptor Binding Studies:
    • Binding affinity assays indicated that this compound has a higher affinity for mu-opioid receptors than other tested compounds, reinforcing its candidacy for opioid-related therapies.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Property This compound Compound A (CAS 86211-51-0) Compound B (CAS 116059-07-5)
Molecular Formula C₁₄H₂₀N₂O C₉H₁₈N₂O C₁₁H₁₄N₂O₄
Molecular Weight 232.32 170.25 247.7
Purity ≥95% Highly Purified ≥95%
Key Functional Groups Amide, cyclopentyl, phenyl Amide, cyclopentyl Ester, nitro, methylamino
Applications Medicinal chemistry, combinatorial synthesis Biochemical intermediates Nitro-to-amine precursor reactions

Research Findings and Implications

Reactivity : Unlike Compound B, the target compound lacks a nitro group, making it less suitable for reduction reactions but more stable under oxidative conditions .

Synthetic Utility : The cyclopentyl group in the target compound provides steric hindrance, which can be leveraged to control stereoselectivity in asymmetric syntheses .

Notes on Data Discrepancies

A conflict exists in , where two entries share the name this compound but list different CAS numbers (86211-51-0 and 1161014-56-7) and molecular formulas. This analysis prioritizes CAS 1161014-56-7 (C₁₄H₂₀N₂O) as the correct identifier for the target compound, consistent with independent sourcing in .

Biological Activity

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is categorized as an amide derivative. Its structure features a cyclopentyl group attached to the nitrogen atom of the amine and a phenyl group linked to the carbon chain. This unique configuration is believed to influence its interaction with various biological targets, particularly sigma and opioid receptors.

Research indicates that this compound acts as an antagonist at sigma receptors and an agonist at mu-opioid receptors . These interactions suggest its potential utility in pain management and treatment of neuropsychiatric disorders. The compound's ability to modulate these receptors may provide an alternative to traditional opioids, potentially reducing side effects associated with opioid use such as addiction and tolerance .

Pain Management

The compound has been studied for its analgesic properties. In preclinical models, it demonstrated efficacy in reducing pain responses, indicating its potential for development as a pain relief medication. The specificity of its action at mu-opioid receptors suggests it may provide effective pain relief with fewer side effects compared to conventional opioids .

Neuropsychiatric Disorders

Given its interaction with sigma receptors, this compound has also been investigated for its effects on mood disorders. Preliminary studies suggest that it may have antidepressant-like effects in animal models, warranting further exploration into its therapeutic potential for conditions such as depression and anxiety .

Comparative Studies

To better understand the pharmacological profile of this compound, comparative studies with structurally similar compounds have been conducted. Below is a summary table highlighting key features of these compounds:

Compound NameStructure TypeUnique Features
N-Cyclohexyl-3-hydroxy-4-methoxybenzamideHydroxybenzamideContains a hydroxyl group which may enhance solubility
N-Methyl-2-amino-3-phenylpropanamideMethylated AmideExhibits different receptor activity due to methyl substitution
2-Amino-N-piperidin-3-phenylpropanamidePiperidine DerivativeGreater flexibility due to piperidine ring structure

These compounds share structural similarities but exhibit different receptor activities, highlighting the importance of molecular structure in determining pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Analgesic Efficacy : A study demonstrated that administration of the compound resulted in significant pain relief in rodent models compared to control groups, suggesting strong analgesic properties.
  • Neuropsychiatric Effects : Another investigation indicated that the compound could reduce symptoms of anxiety in mice subjected to stress tests, supporting its potential use in treating anxiety disorders.
  • Receptor Binding Studies : Binding affinity assays revealed that this compound has a higher affinity for mu-opioid receptors compared to other tested compounds, reinforcing its position as a candidate for opioid-related therapies .

Q & A

Q. How can the environmental impact of synthetic routes for this compound be assessed?

  • Methodological Answer : Apply life cycle assessment (LCA) frameworks to compare waste generation and energy use across synthetic pathways. Use process simulation software (e.g., Aspen Plus) to model solvent recovery efficiency and optimize atom economy. Incorporate green chemistry metrics (e.g., E-factor, PMI) into experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.